molecular formula C7H11N3 B15225787 2-(2-Methylpyrimidin-4-yl)ethanamine

2-(2-Methylpyrimidin-4-yl)ethanamine

Cat. No.: B15225787
M. Wt: 137.18 g/mol
InChI Key: OZDQSOWYJZTPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylpyrimidin-4-yl)ethanamine is an organic compound with the molecular formula C7H11N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyrimidin-4-yl)ethanamine typically involves the reaction of 2-methylpyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch processing. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpyrimidin-4-yl)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-(2-Methylpyrimidin-4-yl)ethanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Methylpyrimidin-4-yl)ethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpyrimidin-4-yl)ethanamine is unique due to its specific pyrimidine structure, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

2-(2-methylpyrimidin-4-yl)ethanamine

InChI

InChI=1S/C7H11N3/c1-6-9-5-3-7(10-6)2-4-8/h3,5H,2,4,8H2,1H3

InChI Key

OZDQSOWYJZTPMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.